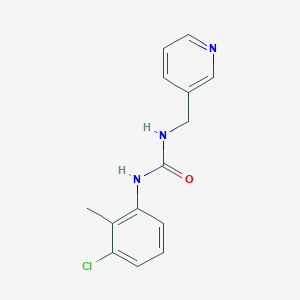![molecular formula C14H13BrN4O B5364645 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5364645.png)
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It is commonly referred to as BDPPO and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
BDPPO has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent probes for biological and medical imaging. BDPPO has also been used in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-transporting properties.
Wirkmechanismus
The mechanism of action of BDPPO is not fully understood. However, it has been suggested that it interacts with specific proteins and enzymes, leading to changes in their activity and function. This interaction may be due to the presence of the nitrogen and oxygen atoms in its structure.
Biochemical and Physiological Effects:
BDPPO has been shown to have several biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. BDPPO has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BDPPO has several advantages in lab experiments. It is easy to synthesize, has high purity, and exhibits excellent fluorescence properties. However, it also has some limitations. BDPPO is not water-soluble, which may limit its applications in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
BDPPO has several potential future directions. It may be useful in the development of new fluorescent probes for biological and medical imaging. Additionally, it may have applications in the development of new OLEDs. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
Synthesemethoden
BDPPO can be synthesized using different methods. One of the most common methods is the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 3-phenyl-1,2,4-oxadiazole in the presence of a base. This method yields a high purity product and has been used in several studies.
Eigenschaften
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-9-13(15)10(2)19(17-9)8-12-16-14(18-20-12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPZWVUTBCPWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364566.png)
![N-cyclopropyl-1'-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364574.png)

![(4S)-4-{4-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5364586.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5364592.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5364593.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364601.png)
![[3-methyl-1-(2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-3-yl]methanol](/img/structure/B5364620.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile](/img/structure/B5364630.png)
![4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5364631.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-ethylphenyl)acetamide](/img/structure/B5364638.png)

![ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate](/img/structure/B5364657.png)
![2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5364662.png)